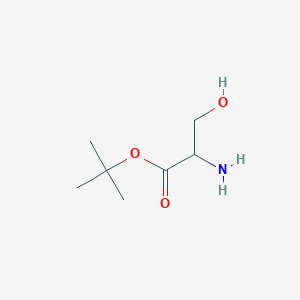
tert-Butyl 2-amino-3-hydroxypropanoate
Overview
Description
“tert-Butyl 2-amino-3-hydroxypropanoate” is a chemical compound with the molecular formula C7H15NO3 . It is a key starting material for the synthesis of wortmannilactone C and can also be used to prepare three-dimensional metal-fullerene frameworks (MFFs) .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a tert-butyl group, an amino group, and a hydroxypropanoate group . The InChI code for this compound is 1S/C7H15NO3/c1-7(2,3)11-6(10)5(8)4-9/h5,9H,4,8H2,1-3H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 161.20 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 72.6 Ų .Scientific Research Applications
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of amino acids and derivatives. For instance, Alonso et al. (2005) described the synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, showcasing its utility in producing specific stereochemical configurations in compounds (Alonso, Santacana, Rafecas, & Riera, 2005).
Synthesis of Amino Acids and Peptides
Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline as Fmoc-, Boc-, and free amino acids, demonstrating the versatility of tert-butyl derivatives in peptide synthesis and suggesting their use in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Application in Organic Synthesis
Csatayová et al. (2011) utilized tert-butyl sorbate in aminohydroxylation reactions for the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, highlighting its role in the creation of complex organic molecules (Csatayová, Davies, Lee, Roberts, Russell, Thomson, & Wilson, 2011).
Medicinal Chemistry and Drug Design
In medicinal chemistry, tert-butyl 2-amino-3-hydroxypropanoate derivatives have been explored for potential therapeutic applications. For example, Eggen et al. (2000) reported the synthesis of tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, a component of cryptophycins, indicating its significance in the design of complex drug-like molecules (Eggen, Mossman, Buck, Nair, Bhat, Ali, Reiff, Boge, & Georg, 2000).
NMR Studies and Protein Research
The tert-butyl group has been utilized as an NMR tag for studying high-molecular-weight systems and measuring ligand binding affinities, as demonstrated by Chen et al. (2015) who used O-tert-Butyltyrosine as an NMR tag in protein research, highlighting its utility in biophysical studies (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).
properties
IUPAC Name |
tert-butyl 2-amino-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(8)4-9/h5,9H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWXHVOIWMNRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



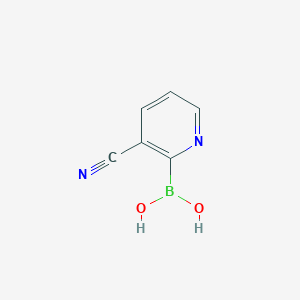
![9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B3288223.png)
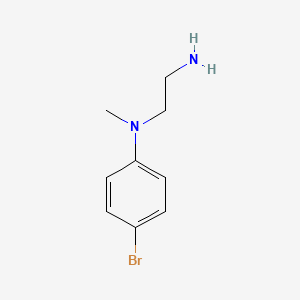
amine](/img/structure/B3288236.png)
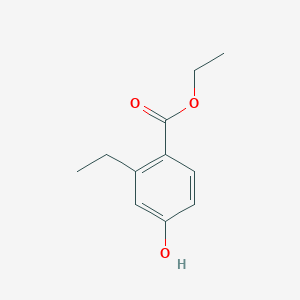
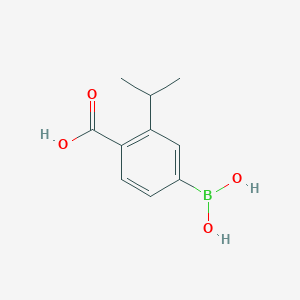

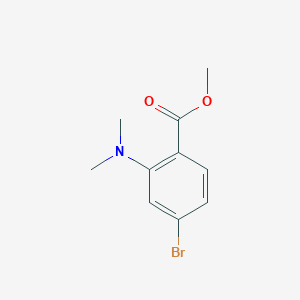


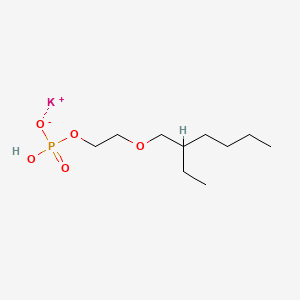
![methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B3288298.png)
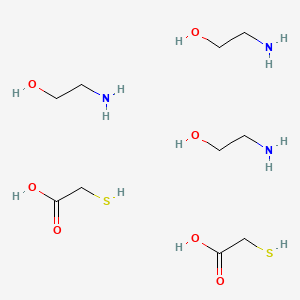
![N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288309.png)